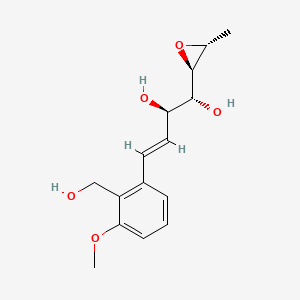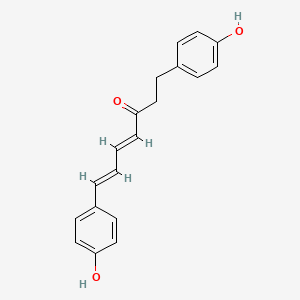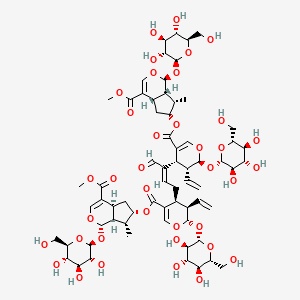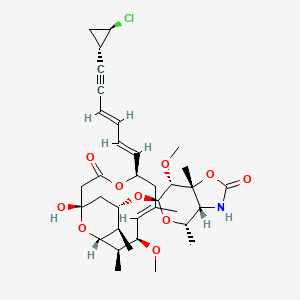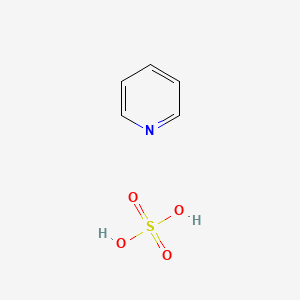![molecular formula C15H17NO3 B1247860 2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid is an indolyl carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- A series of 1-ethyl and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids were synthesized, leading to the discovery of etodolic acid, which has potent anti-inflammatory properties and relatively low acute ulcerogenic potential (Martel, Demerson, Humber, & Philipp, 1976).
Pharmacological Properties
- Etodolac, a clinically effective analgesic and anti-inflammatory agent, was resolved into enantiomers. The (+) enantiomer was found to be responsible for most of etodolac's effects, as demonstrated in prostaglandin synthetase and adjuvant-induced arthritis in rats (Demerson et al., 1983).
Anti-inflammatory and Analgesic Activities
- Etodolic acid showed significant anti-inflammatory and analgesic properties in rat models, suggesting its potential effectiveness in treating human arthritic conditions (Martel & Klicius, 1976).
Degradation and Stability
- The degradation mechanisms of etodolac in aqueous solutions were studied, revealing multiple degradation products and providing insights into its stability under various conditions (Lee, Padula, & Lee, 1988).
Molecular and Crystal Structure Analysis
- Detailed analyses of the molecular and crystal structure of etodolac derivatives provided insights into their conformation and potential receptor-site interactions, aiding in understanding their pharmacological effects (Humber et al., 1986); (Song & Zhang, 2006).
Auxin Activity and Plant Growth
- A study exploring the auxin activity of 2-alkylindole-3-acetic acids revealed insights into plant growth regulation and molecular interactions related to auxin molecules (Antolić et al., 2004).
Novel Syntheses and Reactions
- Various novel syntheses and reactions involving pyrano[3,4-b]indole derivatives have been conducted, leading to the discovery of new compounds with potential pharmacological activities (Masterova et al., 2010); (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Eigenschaften
Produktname |
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-9-4-3-5-10-11-6-7-19-12(8-13(17)18)15(11)16-14(9)10/h3-5,12,16H,2,6-8H2,1H3,(H,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
ZFBNUUFGSXTFLA-LBPRGKRZSA-N |
Isomerische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@@H](OCC3)CC(=O)O |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



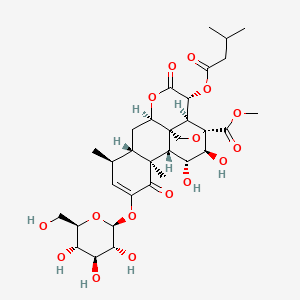
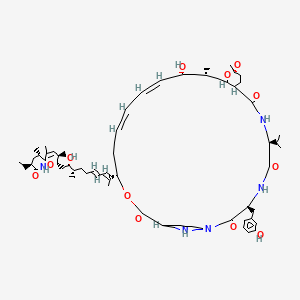
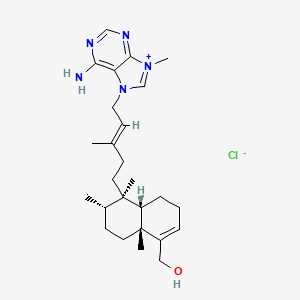
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
